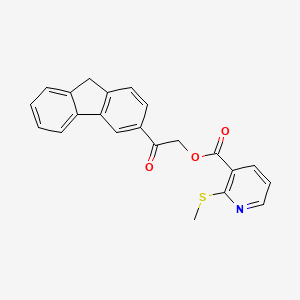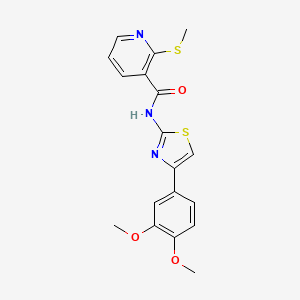![molecular formula C34H42N4O3 B13349294 3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of isoindoline and xanthene intermediates, followed by spirocyclization and functional group modifications. Common reagents used in these reactions include diethylamine, morpholine, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a fluorescent dye for tracing and labeling molecules. Its unique structure allows it to emit light at specific wavelengths, making it valuable in spectroscopy and analytical chemistry.
Biology
In biological research, the compound is employed as a staining agent for visualizing cellular structures under a microscope. Its fluorescence properties enable the detection of specific biomolecules in complex biological samples.
Medicine
In medicine, the compound may be used in diagnostic assays and imaging techniques. Its ability to bind to specific targets makes it useful in detecting diseases and monitoring treatment efficacy.
Industry
In industrial applications, the compound is used in the manufacturing of dyes, pigments, and inks. Its stability and vibrant color make it suitable for various commercial products.
Mécanisme D'action
The mechanism of action of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to these targets, allowing for visualization and detection. The pathways involved may include binding to nucleic acids, proteins, or other biomolecules, leading to changes in fluorescence intensity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties.
Fluorescein: A widely used dye in biological staining and fluorescence microscopy.
Eosin Y: A brominated derivative of fluorescein used in histology.
Uniqueness
Compared to these similar compounds, 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one may offer unique advantages in terms of fluorescence intensity, stability, and specificity. Its unique structure allows for tailored applications in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C34H42N4O3 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
3',6'-bis(diethylamino)-2-(2-morpholin-4-ylethyl)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H42N4O3/c1-5-36(6-2)25-13-15-29-31(23-25)41-32-24-26(37(7-3)8-4)14-16-30(32)34(29)28-12-10-9-11-27(28)33(39)38(34)18-17-35-19-21-40-22-20-35/h9-16,23-24H,5-8,17-22H2,1-4H3 |
Clé InChI |
LYBAZAIVDIKRMH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
